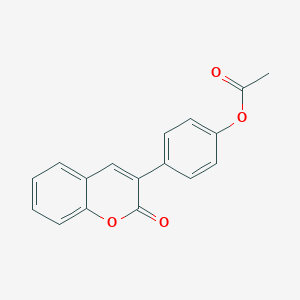

4-(2-Oxo-2H-chromen-3-yl)phenyl acetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

2005-94-9 |

|---|---|

Molecular Formula |

C17H12O4 |

Molecular Weight |

280.27g/mol |

IUPAC Name |

[4-(2-oxochromen-3-yl)phenyl] acetate |

InChI |

InChI=1S/C17H12O4/c1-11(18)20-14-8-6-12(7-9-14)15-10-13-4-2-3-5-16(13)21-17(15)19/h2-10H,1H3 |

InChI Key |

HLOFWCHOMFXXRP-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=O |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations for 4 2 Oxo 2h Chromen 3 Yl Phenyl Acetate

Strategic Approaches to the Synthesis of 4-(2-Oxo-2H-chromen-3-yl)phenyl acetate (B1210297) and its Analogs

The construction of the 4-(2-Oxo-2H-chromen-3-yl)phenyl acetate molecule requires the formation of the coumarin (B35378) bicyclic system and the establishment of a carbon-carbon bond at the 3-position to the phenyl acetate moiety. Several strategic approaches can be envisioned, ranging from classical condensation reactions to modern cross-coupling methods.

The synthesis of this compound is typically achieved through multi-step sequences. A logical and common route involves the initial synthesis of a precursor, 3-(4-hydroxyphenyl)-2H-chromen-2-one, followed by the acetylation of the phenolic hydroxyl group.

Classic named reactions are cornerstones for the formation of the 3-arylcoumarin skeleton. nih.govnih.gov

Perkin Reaction: This is a direct and widely used method for preparing 3-arylcoumarins. nih.govwikipedia.org It involves the condensation of a substituted salicylaldehyde (B1680747) with a phenylacetic acid in the presence of a dehydrating agent like acetic anhydride (B1165640) and a weak base such as triethylamine (B128534) or sodium acetate. pharmacytimess.comlongdom.org For the precursor, this would involve reacting salicylaldehyde with 4-hydroxyphenylacetic acid. The final step is an esterification reaction where the hydroxyl group on the phenyl ring is acetylated using a reagent like acetyl chloride or acetic anhydride to yield the target compound. nih.gov

Pechmann Condensation: While more commonly used for 4-substituted coumarins, modifications of the Pechmann condensation can also yield 3-arylcoumarins. wikipedia.orgorganic-chemistry.org This method typically involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. numberanalytics.com To synthesize a 3-arylcoumarin, a β-ketoester with an aryl group at the α-position would be required.

Modern Synthetic Routes: Other multi-step approaches include the reaction of salicylaldehydes with aryl-substituted 1,1-dibromo-1-alkenes or the condensation with arylacetonitriles. mdpi.comtandfonline.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, on a pre-formed 3-halocoumarin with 4-(acetoxy)phenylboronic acid also represent a viable, though often more complex, pathway. nih.gov

A summary of potential multi-step synthetic approaches is presented in Table 1.

Table 1: Overview of Selected Multi-Step Synthetic Routes| Reaction Name | Starting Materials | Key Intermediates | Final Step |

|---|---|---|---|

| Perkin Reaction | Salicylaldehyde, 4-Hydroxyphenylacetic Acid, Acetic Anhydride | 3-(4-Hydroxyphenyl)coumarin | Acetylation |

| Suzuki Coupling | 3-Bromocoumarin, 4-(Acetoxy)phenylboronic Acid | - | Direct formation |

| Arylacetonitrile Condensation | Salicylaldehyde, 4-Hydroxyphenylacetonitrile | 3-(4-Hydroxyphenyl)coumarin | Acetylation |

Catalysis is central to the efficient synthesis of coumarins. The choice of catalyst can significantly influence reaction rates, yields, and selectivity.

Formation of the Chromene Ring:

Acid Catalysis: The Pechmann condensation relies on strong Brønsted acids like sulfuric acid (H₂SO₄) or methanesulfonic acid, or Lewis acids such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and titanium tetrachloride (TiCl₄). wikipedia.orgorganic-chemistry.orgjk-sci.comsciensage.info These catalysts activate the carbonyl group of the β-ketoester, facilitating both the initial transesterification with the phenol and the subsequent intramolecular ring-closing reaction (Friedel-Crafts acylation). wikipedia.orgnumberanalytics.com

Base Catalysis: The Perkin reaction typically employs a weak base, such as the sodium or potassium salt of the carboxylic acid corresponding to the anhydride used (e.g., sodium acetate for acetic anhydride). wikipedia.orgpharmacytimess.com Tertiary amines like triethylamine are also common. The base is crucial for generating the carbanion (enolate) from the anhydride, which then acts as the nucleophile. iitk.ac.in

Formation of the C-C Bond for the Phenyl Moiety:

Transition Metal Catalysis: Modern methods for creating the C3-aryl bond often utilize transition metal catalysts. Palladium catalysts are extensively used in cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions to couple a 3-halocoumarin with an appropriate aryl partner. nih.gov Other metals, including rhodium, copper, and zinc, have also been employed in various catalytic cycles, such as carbonylative cyclizations or cascade reactions, to construct the 3-arylcoumarin scaffold. nih.gov For instance, rhodium catalysts can facilitate the annulation of terminal alkynes with salicylaldehydes, while copper catalysts have been used in visible-light-driven aerobic oxidative cascade reactions. nih.govmdpi.com

In recent years, there has been a significant shift towards developing more environmentally benign synthetic protocols for coumarin synthesis, in line with the principles of green chemistry. eurekaselect.com These methods aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Microwave and Ultrasound Irradiation: The use of microwave irradiation and ultrasound has been shown to dramatically reduce reaction times and improve yields in classical condensation reactions like the Perkin and Pechmann condensations. scirp.orgkjscollege.com For example, 3-aryl coumarins have been synthesized from salicylaldehydes and phenyl acetyl chlorides under ultrasound irradiation in minutes, compared to hours required for conventional heating. scirp.orgkjscollege.com

Solvent-Free Conditions: Performing reactions under solvent-free conditions, often with grinding (mechanochemistry) or by simply heating the neat reactants, minimizes the use of volatile organic compounds. organic-chemistry.org Solid acid catalysts or grinding techniques have been successfully applied to the Pechmann condensation. organic-chemistry.org

Reusable Catalysts: The development of heterogeneous and reusable catalysts, such as solid-supported acids (e.g., Amberlyst-15, sulfated zirconia) or magnetic nanoparticles, is a key area of green chemistry. jk-sci.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Alternative Solvents: The use of greener solvents like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is another important strategy. kjscollege.com Water, being non-toxic and inexpensive, has been used as a medium for some multicomponent reactions to synthesize coumarin derivatives.

Table 2: Green Chemistry Approaches in Coumarin Synthesis

| Green Chemistry Principle | Application Example | Advantage |

|---|---|---|

| Alternative Energy Sources | Microwave or ultrasound-assisted Perkin/Pechmann reactions | Reduced reaction time, increased yield scirp.orgkjscollege.com |

| Solvent-Free Reactions | Mechanochemical Pechmann condensation | Elimination of hazardous organic solvents organic-chemistry.org |

| Reusable Catalysts | Sulfated zirconia in Pechmann condensation | Catalyst can be recovered and reused jk-sci.com |

| Benign Solvents | Knoevenagel condensation in water | Reduced environmental impact |

Elucidation of Reaction Mechanisms in the Chemical Transformations Leading to this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. The two most prominent classical pathways for forming the 3-arylcoumarin core are the Perkin and Pechmann reactions.

Mechanism of the Perkin Reaction: The synthesis of a 3-arylcoumarin via the Perkin reaction between a salicylaldehyde and a phenylacetic acid (using its anhydride) proceeds through several key steps: pharmacytimess.comlongdom.org

Enolate Formation: A weak base (e.g., acetate) abstracts an acidic α-proton from the phenylacetic anhydride to form a resonance-stabilized enolate.

Aldol-Type Addition: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the salicylaldehyde to form a tetrahedral alkoxide intermediate.

Intramolecular Acyl Transfer: The newly formed alkoxide attacks the carbonyl of the adjacent anhydride moiety, leading to an unstable six-membered ring intermediate which quickly rearranges to form an acetoxy carboxylate.

Dehydration and Cyclization: The intermediate undergoes elimination of a water molecule to form an α,β-unsaturated system. This is followed by an intramolecular transesterification (lactonization), where the phenolic hydroxyl group attacks the ester carbonyl, eliminating acetic acid and forming the stable coumarin ring system. An alternative view suggests that intramolecular cyclization precedes dehydration. stackexchange.com

Mechanism of the Pechmann Condensation: The Pechmann condensation for coumarin synthesis involves the acid-catalyzed reaction of a phenol and a β-ketoester. wikipedia.orgnumberanalytics.com The mechanism is generally understood to proceed as follows:

Transesterification: The acid catalyst protonates the carbonyl oxygen of the β-ketoester, activating it towards nucleophilic attack by the phenolic hydroxyl group. This results in a transesterification reaction, forming a new phenyl ester intermediate. wikipedia.orgresearchgate.net

Intramolecular Electrophilic Aromatic Substitution: The catalyst then activates the keto-carbonyl group of the intermediate. The electron-rich aromatic ring of the phenol attacks this activated carbonyl in an intramolecular Friedel-Crafts-type acylation, forming a new six-membered ring. numberanalytics.com

Dehydration: The final step is the acid-catalyzed dehydration of the resulting tertiary alcohol to form the double bond, completing the α,β-unsaturated lactone structure of the coumarin ring. wikipedia.org

Chemical Reactivity Profile and Derivatization Strategies for the this compound Core

The chemical reactivity of the this compound core is dominated by the properties of the coumarin nucleus, which is an α,β-unsaturated lactone (an ester within a ring). This structure provides several sites for electrophilic and nucleophilic attack, allowing for a wide range of derivatization strategies. sciensage.infonih.gov The primary reactive sites include the electrophilic C2 (carbonyl carbon), C4 (β-carbon of the unsaturated system), and the aromatic rings. nih.gov

The carbonyl group (lactone) at the C2 position is a key functional group in the coumarin system. It is susceptible to nucleophilic attack, a fundamental reaction of carbonyl compounds. youtube.com

The reaction of a nucleophile with the coumarin's α,β-unsaturated system can generally follow two pathways:

Direct (1,2-) Addition: Nucleophilic attack directly at the electrophilic carbonyl carbon (C2).

Conjugate (1,4-) Michael Addition: Nucleophilic attack at the β-carbon (C4) of the conjugated system.

While both are possible, direct attack at the C2 carbonyl by strong nucleophiles often leads to the irreversible opening of the stable lactone ring to form derivatives of o-hydroxy-cis-cinnamic acid. chemcess.com For instance, hydrolysis with strong bases like sodium hydroxide (B78521) breaks the ester bond, forming the sodium salt of the corresponding coumarinic acid. chemcess.com

Derivatization that specifically targets the carbonyl group without ring opening is less common but can be achieved under controlled conditions or with specific reagents. For example, reduction of the carbonyl group can be accomplished. The reduction of coumarin with lithium aluminum hydride (LiAlH₄) can lead to the corresponding o-hydroxycinnamyl alcohol, indicating reaction at the carbonyl center. chemcess.com

More frequently, derivatization occurs via conjugate addition at the C4 position, especially with softer nucleophiles, or through reactions involving substituents on the coumarin or phenyl rings. The presence of the phenyl acetate group also offers a site for chemical modification, primarily through hydrolysis of the acetate ester back to the phenol, which can then be used for further derivatization. nih.gov

Esterification and Hydrolysis Reactions of the Acetate Moiety

The acetate group of this compound is central to its chemical identity and potential derivatization. This functional group is typically introduced via esterification of the corresponding phenol, 3-(4-hydroxyphenyl)coumarin, and can be removed through hydrolysis.

Esterification:

The synthesis of the acetate ester is most commonly achieved through acylation of the precursor 3-(4-hydroxyphenyl)coumarin. Several established methods in organic synthesis are applicable. One prevalent method involves the use of acetic anhydride (Ac₂O) in the presence of a base, such as triethylamine (Et₃N). In a related synthesis of a more substituted derivative, 3-(p-acetoxyphenyl)-4-methyl-6-methoxyl-7-acetoxycoumarin, the reaction mixture was refluxed for 10 hours to achieve acetylation of the phenolic hydroxyl groups. nih.gov This approach highlights a standard procedure for converting phenols to their corresponding acetate esters.

Another effective technique is O-acylation using an acyl chloride in the presence of a base. For instance, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) was accomplished by reacting 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride and a slight excess of triethylamine in dichloromethane (B109758) at room temperature. mdpi.com This method is known for its high efficiency, often resulting in high yields and clean reaction profiles under mild conditions. mdpi.com

Furthermore, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) can facilitate esterification. The synthesis of 4-(octyloxy)phenyl 2-oxo-2H-chromene-3-carboxylate was performed by reacting the corresponding carboxylic acid and phenol with DCC and a catalytic amount of N,N-dimethylaminopyrimidine (DMAP). nih.gov This method is a staple for forming ester bonds, particularly when direct acid-catalyzed esterification is not feasible.

Green chemistry principles have also been applied to esterification reactions. The use of solvent-free conditions and heterogeneous acid catalysts like Amberlyst-15 represents a more environmentally benign approach. gcsu.edu This method minimizes waste and allows for the potential recycling of the catalyst and unreacted reagents. gcsu.edu

A summary of relevant esterification methodologies is presented in Table 1.

| Method | Reagents | Key Features | Reference |

| Acetic Anhydride | Acetic anhydride, Triethylamine | Common and effective for acetylation of phenols. | nih.gov |

| Acyl Chloride | Acid chloride, Triethylamine | High yield, mild conditions, clean reaction profile. | mdpi.com |

| DCC Coupling | Carboxylic acid, Phenol, DCC, DMAP | Standard method for forming ester bonds from acids and alcohols/phenols. | nih.gov |

| Heterogeneous Catalysis | Phenol, Carboxylic acid, Amberlyst-15 | Environmentally benign, solvent-free conditions, catalyst is recyclable. | gcsu.edu |

Hydrolysis:

Hydrolysis of the acetate ester functionality regenerates the parent phenol, 3-(4-hydroxyphenyl)coumarin. This reaction is a fundamental reverse esterification process. It is typically carried out under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then collapses to release the phenol and acetic acid.

Base-Catalyzed Hydrolysis (Saponification): This irreversible process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. The resulting tetrahedral intermediate expels the phenoxide ion, which is a better leaving group than the hydroxide ion. A final proton transfer from the formed carboxylic acid to the phenoxide yields the phenol and a carboxylate salt.

The specific conditions for the hydrolysis of this compound would follow these general, well-established mechanisms.

Oxidation Pathways of the Chromene System

The 3-phenylcoumarin (B1362560) scaffold, which forms the core of this compound, is susceptible to various oxidation reactions. These pathways are of significant interest, particularly in the context of the antioxidant properties observed in many coumarin derivatives. nih.gov

Research into hydroxylated 3-phenylcoumarin derivatives has shown their capacity to act as antioxidants by scavenging free radicals. nih.gov The mechanism of action often involves the donation of a hydrogen atom from a hydroxyl group to a radical, thereby neutralizing it. While the target compound itself is acetylated, its hydrolyzed form, 3-(4-hydroxyphenyl)coumarin, would be an effective radical scavenger.

Studies on the antioxidant capacity of 3-phenylcoumarins have measured their ability to scavenge stable free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′-azinobis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS). nih.gov For example, 8-hydroxy-3-(4′-hydroxyphenyl)coumarin demonstrated a 65.9% scavenging capacity for DPPH radicals and a 71.5% capacity for superoxide (B77818) radicals. nih.gov

The oxidation can also be influenced by enzymatic systems. For instance, some 3-phenylcoumarin derivatives have shown protective effects against β-carotene-linoleic acid co-oxidation induced by the enzyme lipoxygenase. nih.gov Furthermore, certain dihydroxy-substituted 3-phenylcoumarins have been found to inhibit myeloperoxidase activity, an enzyme involved in the production of reactive oxygen species by neutrophils. nih.gov

The electrochemical oxidation of related compounds, such as phenylacetate (B1230308) ions, has also been studied. Anodic oxidation at a platinum electrode can proceed through radical or carbonium ion pathways, depending on the reaction parameters. rsc.org While this applies to the acetate moiety, similar electrochemical principles could govern the oxidation of the electron-rich chromene and phenyl rings.

The potential oxidation pathways are summarized in Table 2.

| Oxidation Type | Reactant/System | Observed Effect/Products | Reference |

| Free Radical Scavenging | DPPH, ABTS, Superoxide Radicals | Neutralization of radicals, formation of stabilized coumarin radical. | nih.gov |

| Enzymatic Oxidation | Lipoxygenase, Myeloperoxidase | Inhibition of enzyme-induced oxidation, modulation of ROS production. | nih.govnih.gov |

| Electrochemical Oxidation | Anodic Oxidation | Can proceed via radical or carbonium ion intermediates. | rsc.org |

Sophisticated Spectroscopic and Structural Elucidation of 4 2 Oxo 2h Chromen 3 Yl Phenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise connectivity and spatial arrangement of atoms in a molecule. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 4-(2-Oxo-2H-chromen-3-yl)phenyl acetate (B1210297), the spectrum is expected to show distinct signals for the coumarin (B35378) and phenyl acetate protons. The acetate methyl group typically appears as a sharp singlet around δ 2.3 ppm. The protons of the phenyl ring of the acetate group (labeled H-2'/H-6' and H-3'/H-5') would appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The coumarin moiety presents a more complex pattern, with a sharp singlet for the C4-proton (H-4) appearing downfield, often above δ 8.0 ppm, due to its position on a double bond and proximity to the lactone carbonyl. The four protons on the fused benzene ring of the coumarin (H-5, H-6, H-7, H-8) would resonate in the aromatic region, typically between δ 7.3 and 7.8 ppm, with multiplicities determined by their coupling to adjacent protons.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for this compound would be characterized by two carbonyl signals at the downfield end: one for the coumarin lactone (C-2) and one for the acetate ester (C=O), typically resonating around δ 160 ppm and δ 169 ppm, respectively. The methyl carbon of the acetate group would appear at the upfield end of the spectrum, around δ 21 ppm. The remaining aromatic and vinyl carbons would be observed in the δ 116-155 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for 4-(2-Oxo-2H-chromen-3-yl)phenyl acetate

| Position | Predicted ¹H Chemical Shift (ppm), Multiplicity, Coupling Constant (J in Hz) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | - | ~160.5 (C=O, lactone) |

| 3 | - | ~128.0 |

| 4 | ~8.1 (s, 1H) | ~144.0 |

| 4a | - | ~118.5 |

| 5 | ~7.6 (d, 1H, J = 7.8) | ~129.0 |

| 6 | ~7.35 (t, 1H, J = 7.5) | ~124.8 |

| 7 | ~7.65 (t, 1H, J = 7.8) | ~132.0 |

| 8 | ~7.4 (d, 1H, J = 8.0) | ~116.5 |

| 8a | - | ~154.2 |

| 1' | - | ~149.0 |

| 2'/6' | ~7.6 (d, 2H, J = 8.5) | ~129.5 |

| 3'/5' | ~7.2 (d, 2H, J = 8.5) | ~122.0 |

| 4' | - | ~135.0 |

| CH₃ (acetate) | ~2.3 (s, 3H) | ~21.1 |

| C=O (acetate) | - | ~169.5 |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would confirm the connectivity of protons on the same spin system. Key correlations would be observed between the adjacent aromatic protons on the coumarin ring (H-5/H-6, H-6/H-7, H-7/H-8) and between the protons on the phenyl acetate ring (H-2'/H-3' and H-5'/H-6').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum maps each proton to its directly attached carbon atom. It would be used to definitively assign the carbon signals for all protonated carbons by correlating the ¹H and ¹³C data from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different fragments of the molecule. Crucial HMBC correlations would include the signal from the acetate methyl protons to the ester carbonyl carbon and C-4' of the phenyl ring. The coumarin H-4 proton would show correlations to C-2, C-3, C-4a, and C-5, confirming the core structure. Correlations from H-2'/H-6' to the coumarin C-3 would firmly establish the link between the two aromatic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. A key expected correlation would be between the coumarin H-4 proton and the H-2'/H-6' protons of the phenyl ring. The presence and intensity of this cross-peak would provide information about the preferred rotational orientation (dihedral angle) of the phenyl ring relative to the coumarin plane in solution.

High-Resolution Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₁₇H₁₂O₄), the calculated exact mass for the [M+H]⁺ ion is 281.0808.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) offers valuable structural information. A plausible fragmentation pathway for this compound under electrospray ionization (ESI) would involve the initial loss of ketene (CH₂=C=O, 42.01 Da) from the molecular ion to yield an intense peak corresponding to the 3-(4-hydroxyphenyl)-2H-chromen-2-one intermediate. Another likely fragmentation is the cleavage of the entire acetyl group radical (•COCH₃) followed by hydrogen abstraction, or the loss of acetic acid under certain conditions. Subsequent fragmentation would involve the characteristic breakdown of the coumarin ring system, often involving the loss of carbon monoxide (CO).

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show several strong, characteristic absorption bands that confirm its structure. Two distinct carbonyl stretching vibrations are the most diagnostic feature. The α,β-unsaturated lactone of the coumarin ring typically absorbs at a lower wavenumber (around 1720-1740 cm⁻¹) than the phenyl acetate ester carbonyl, which is expected around 1760-1770 cm⁻¹. The difference in frequency helps to distinguish between the two C=O groups. Other significant peaks include C-O stretching vibrations for the ester and ether linkages, and characteristic absorptions for aromatic C=C and C-H bonds.

Table 2: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic |

| ~1765 | C=O stretch | Ester (Acetate) |

| ~1730 | C=O stretch | α,β-Unsaturated Lactone (Coumarin) |

| 1610, 1580, 1490 | C=C stretch | Aromatic Rings |

| 1200-1150 | C-O stretch | Ester |

X-ray Crystallography for Solid-State Molecular Architecture and Conformational Studies

A key structural parameter in 3-phenylcoumarin (B1362560) systems is the dihedral angle between the plane of the coumarin ring system and the plane of the 3-position phenyl ring. This angle is dictated by a balance between conjugative effects, which favor planarity, and steric hindrance between the rings, which favors a twisted conformation. Crystal packing forces also play a significant role.

Investigation of Intermolecular Interactions within the Crystal Lattice

The supramolecular architecture of this compound in the solid state is orchestrated by a network of non-covalent interactions. These interactions, though weaker than covalent bonds, are pivotal in dictating the crystal packing, stability, and ultimately the macroscopic properties of the compound. The analysis of the crystal structure of related 3-arylcoumarin derivatives provides significant insights into the probable intermolecular forces at play, which include hydrogen bonds, π-π stacking, and other weaker van der Waals forces.

A critical examination of the crystal packing reveals the presence of various C—H⋯O interactions. These interactions, although considered weak hydrogen bonds, are numerous and collectively contribute significantly to the cohesion of the crystal lattice. The oxygen atoms of the carbonyl groups in the coumarin and acetate moieties are the primary acceptors for these interactions, while various aromatic and aliphatic C-H groups act as donors. Such interactions are a common feature in the crystal structures of coumarin derivatives. For instance, in the crystal structure of 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate, molecules are linked by C—H⋯O interactions, which generate a three-dimensional network nih.govnih.gov. Similarly, in 4-(octyloxy)phenyl 2-oxo-2H-chromene-3-carboxylate, pairs of C—H⋯O hydrogen bonds are observed researchgate.net.

The following table summarizes the potential intermolecular interactions within the crystal lattice of this compound, based on the analysis of structurally similar compounds.

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| C—H⋯O Hydrogen Bond | Aromatic/Aliphatic C-H | Carbonyl Oxygen (Coumarin/Acetate) | Formation of a 3D network, linking molecules into chains and sheets. |

| π-π Stacking | Coumarin Ring System | Phenyl Ring of Acetate | Stabilization of the crystal lattice through aromatic interactions. |

| C—H⋯π Interaction | Aromatic/Aliphatic C-H | π-system of Coumarin or Phenyl Ring | Contribution to the overall cohesive energy and packing efficiency. |

In Depth Investigations into the Biological Activities and Pharmacological Mechanisms of 4 2 Oxo 2h Chromen 3 Yl Phenyl Acetate

Cellular and Sub-Cellular Mechanistic Studies of 4-(2-Oxo-2H-chromen-3-yl)phenyl acetate (B1210297)

The cellular and sub-cellular effects of 4-(2-Oxo-2H-chromen-3-yl)phenyl acetate have been a subject of investigation, particularly in the context of cancer cell lines. These studies aim to elucidate the compound's impact on critical cellular processes.

Elucidation of Cell Cycle Perturbations

Research into the cytotoxic activity of a series of acetoxycoumarin derivatives has provided insights into the effects of 4-(2-Oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate, identified as compound 5 in a key study, on cancer cells. This compound was shown to induce cell phase arrest in lung cancer cell lines. nih.gov The cytotoxic effects were evaluated against A549 human lung cancer cells, revealing a 50% lethal dose (LD50) of 89.3 µM after 48 hours of treatment. nih.gov In contrast, its toxicity was lower in the CRL 1548 rat liver cancer cell line, with an LD50 greater than 100 µM. nih.gov

Cytotoxicity of 4-(2-Oxo-4-phenyl-2H-chromen-3-yl)phenyl acetate (Compound 5)

| Cell Line | Organism | Cancer Type | LD50 (48h) | Reference |

|---|---|---|---|---|

| A549 | Human | Lung Cancer | 89.3 µM | nih.gov |

| CRL 1548 | Rat | Liver Cancer | >100 µM | nih.gov |

While the study confirmed that compound 5 causes cell cycle arrest, detailed data on the specific phase of the cell cycle (e.g., G0/G1, S, or G2/M) that is perturbed by this specific compound was not provided in the referenced literature. nih.gov However, broader studies on the parent coumarin (B35378) structure have shown an ability to induce G0/G1 arrest in human cervical cancer HeLa cells. nih.gov

Assessment of Mitochondrial Membrane Potential Modulation

The modulation of mitochondrial membrane potential (MMP) is a critical factor in the initiation of apoptosis. While specific studies detailing the effect of this compound on MMP are not available in the reviewed literature, research on the broader coumarin class provides some context. For instance, the parent coumarin molecule has been observed to decrease mitochondrial membrane potential in HeLa cells. nih.gov Similarly, certain oxyprenylated coumarins have demonstrated a protective effect on mitochondrial potential against pesticide-induced damage. nih.gov However, without direct experimental evidence, the specific action of this compound on MMP remains to be elucidated.

Regulation of Intracellular Reactive Oxygen Species (ROS) Production

The production of reactive oxygen species (ROS) is a key cellular process that, when dysregulated, can lead to oxidative stress and cellular damage. The influence of 3-phenylcoumarin (B1362560) derivatives on ROS production has been investigated. A study on a series of ten 3-phenylcoumarins revealed their ability to modulate ROS production in immune complex-stimulated human neutrophils. nih.gov This study highlighted that the type, number, and position of substituents on the 3-phenylcoumarin scaffold influence their pharmacological effects. nih.gov While this suggests that the 3-phenylcoumarin class of compounds can have antioxidant or pro-oxidant activities, specific data on the regulation of intracellular ROS production by this compound is not available in the currently reviewed scientific literature.

Enzyme Inhibition Profiling and Mechanistic Characterization of this compound

The ability of coumarin derivatives to inhibit various enzymes is a well-documented area of pharmacological research. The following sections explore the potential of this compound as an inhibitor of tyrosinase and cholinesterases.

Tyrosinase Inhibition: Kinetics and Binding Mechanisms

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for the development of skin-whitening agents and treatments for hyperpigmentation disorders. Various coumarin derivatives have been evaluated for their tyrosinase inhibitory activity. mdpi.commdpi.com However, research on a structurally related compound, an umbelliferone (B1683723) analogue with a phenyl group at the C3 position, indicated that the 3-phenyl substituent led to a dramatic loss of tyrosinase inhibitory potency. nih.gov This suggests that the presence of the phenyl group at the 3-position of the coumarin ring in this compound may not be favorable for potent tyrosinase inhibition. Detailed kinetic and binding mechanism studies for this compound specifically are not present in the reviewed literature.

Cholinesterase Inhibition: Selectivity and Kinetic Profiles (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. The coumarin scaffold has been extensively used to design cholinesterase inhibitors. nih.gov Numerous studies have demonstrated that derivatives of 3-phenylcoumarin can exhibit potent and selective inhibition of AChE and/or BChE. nih.gov The inhibitory activity is highly dependent on the nature and position of substituents on both the coumarin and phenyl rings. Despite the broad interest in coumarins as cholinesterase inhibitors, specific kinetic data and selectivity profiles for this compound against AChE and BChE are not available in the reviewed scientific literature.

Carbonic Anhydrase Inhibition: Isoform Selectivity and Structure-Activity Relationships

Coumarins are recognized as a notable class of carbonic anhydrase (CA) inhibitors. researchgate.net These enzymes (E.C. 4.2.1.1) are ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, making them an important drug target. The inhibitory action of coumarins is distinct from the classical sulfonamide inhibitors. Studies suggest that coumarins act as non-competitive or uncompetitive inhibitors, binding to a site different from the zinc-bound substrate/inhibitor site. researchgate.net They are believed to bind near the entrance of the active site cavity, a region that exhibits significant variability among the different human (h) CA isoforms. researchgate.net This variability provides a basis for designing isoform-selective inhibitors.

Exploration of Other Enzyme-Target Interactions

The 3-phenylcoumarin skeleton is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of enzymatic targets. nih.gov This versatility stems from its rigid, planar structure combined with the potential for various substitutions that can modulate its electronic and steric properties.

Derivatives of 3-phenylcoumarin have been reported to inhibit several key enzymes implicated in various diseases:

Monoamine Oxidase B (MAO-B): This enzyme is a crucial target in the treatment of neurodegenerative disorders like Parkinson's disease. 3-Phenylcoumarin derivatives have been designed as potent and selective MAO-B inhibitors, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.govresearchgate.net The coumarin ring and the 3-phenyl ring interact with hydrophobic pockets and key residues like Cys172 within the enzyme's active site. researchgate.net

Xanthine (B1682287) Oxidase (XO): As a key enzyme in purine (B94841) metabolism that produces uric acid and reactive oxygen species (ROS), XO is a target for treating gout and hyperuricemia. unica.it Several 3-phenylcoumarin derivatives, particularly those with hydroxyl groups, have shown potent XO inhibitory activity, often superior to the standard drug allopurinol. nih.govunica.it

Other Enzymes: The 3-phenylcoumarin scaffold has been investigated for its inhibitory effects on other enzymes as well, including tyrosinase, glutathione (B108866) S-transferase (GST), and HMG-CoA reductase, indicating a broad potential for therapeutic applications. nih.gov

The following table summarizes various enzymes targeted by the 3-phenylcoumarin class of compounds.

| Enzyme Target | Therapeutic Relevance | General Findings for 3-Phenylcoumarin Derivatives |

| Carbonic Anhydrase (CA) | Glaucoma, epilepsy, altitude sickness | Binds to the active site entrance, allowing for isoform-selective inhibition. researchgate.net |

| Monoamine Oxidase B (MAO-B) | Parkinson's disease, depression | Acts as a potent and selective inhibitor; scaffold fits into the enzyme's substrate cavity. nih.gov |

| Xanthine Oxidase (XO) | Gout, hyperuricemia, oxidative stress | Potent inhibition, particularly by hydroxylated derivatives. unica.it |

| Tyrosinase | Hyperpigmentation | Inhibition has been reported for some derivatives. nih.gov |

| HMG-CoA Reductase | Hypercholesterolemia | Investigated as potential inhibitors. nih.gov |

Mechanistic Dissection of the Antioxidant Action of this compound

The antioxidant properties of coumarins are well-documented and arise from multiple, often synergistic, mechanisms. researchgate.netnih.gov These compounds can directly neutralize free radicals, chelate pro-oxidant metal ions, and inhibit enzymes responsible for generating reactive oxygen species (ROS). nih.govresearchgate.net

Direct Free Radical Scavenging Mechanisms (e.g., DPPH, Hydrogen Peroxide, Nitric Oxide)

The ability of 3-phenylcoumarins to scavenge free radicals is a cornerstone of their antioxidant activity. This capacity is typically evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test, as well as by measuring their ability to neutralize species like hydrogen peroxide (H₂O₂) and nitric oxide (NO). researchgate.net

The primary structural feature responsible for radical scavenging in coumarins is the presence of hydrogen-donating substituents, most notably hydroxyl (-OH) groups, on the aromatic rings. encyclopedia.pub The this compound molecule has an acetate group, which itself is not an effective hydrogen donor. However, it can be readily hydrolyzed to a hydroxyl group. The resulting phenol (B47542) can then donate its hydrogen atom to a free radical, stabilizing the radical and terminating the damaging chain reaction. The position of the hydroxyl group is crucial; for instance, ortho-dihydroxy (catecholic) arrangements significantly enhance antioxidant activity due to the formation of a stable intramolecular hydrogen bond in the resulting semiquinone radical. encyclopedia.pub Studies on various coumarin derivatives have consistently shown that the introduction of hydroxyl groups boosts their scavenging capacity against DPPH, H₂O₂, and NO radicals. researchgate.net

Contribution of Metal Chelation to Antioxidant Capacity

Another significant mechanism of antioxidant action for coumarins is their ability to chelate transition metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺). nih.govasianpubs.org These metals are known to catalyze the Fenton reaction, a major source of the highly destructive hydroxyl radical (•OH) in biological systems. By binding to these metal ions, coumarins can render them redox-inactive, thereby preventing the formation of ROS. asianpubs.org

Role in Enzyme-Mediated Antioxidant Pathways (e.g., Xanthine Oxidase Inhibition)

Beyond direct scavenging and chelation, 3-phenylcoumarins contribute to antioxidant defense by inhibiting pro-oxidant enzymes. nih.gov A prime example is the inhibition of xanthine oxidase (XO). XO catalyzes the oxidation of hypoxanthine (B114508) and xanthine, a process that generates superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂) as byproducts. unica.it These ROS can lead to significant oxidative stress.

Numerous studies have demonstrated that 3-phenylcoumarin derivatives are potent inhibitors of XO. nih.govunica.it The inhibitory mechanism is often competitive or mixed-type. The structural features of the coumarin, particularly the substitution pattern on the phenyl ring, determine the potency of inhibition. Dihydroxy-substituted 3-phenylcoumarins have been identified as particularly strong XO inhibitors, with IC₅₀ values significantly lower than that of allopurinol, a standard clinical XO inhibitor. unica.it By blocking XO, these compounds effectively reduce the endogenous production of ROS, representing an important indirect antioxidant mechanism. Furthermore, some coumarins can modulate signaling pathways like the Keap1/Nrf2/ARE pathway, leading to the increased expression of endogenous antioxidant enzymes. nih.gov

Mechanistic Basis of the Antimicrobial Activity of this compound

Coumarins, as a class, exhibit a broad spectrum of antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria and fungi. ijsart.comresearchgate.net The 3-phenylcoumarin scaffold is a promising template for the development of new antimicrobial agents. mdpi.com

The precise mechanism of antimicrobial action can vary depending on the specific derivative and the target microorganism. However, a frequently proposed mechanism involves the disruption of the bacterial cell membrane's integrity. mdpi.comnih.gov The lipophilic nature of the coumarin nucleus allows it to intercalate into the lipid bilayer of the cell membrane, altering its fluidity and permeability. This disruption can lead to the leakage of essential intracellular components, such as ions and metabolites, ultimately causing cell death. nih.gov

Other potential mechanisms include the inhibition of biofilm formation, which is a critical virulence factor for many pathogenic bacteria. nih.gov Some coumarin derivatives have been shown to prevent bacteria from adhering to surfaces and forming these protective communities. Additionally, coumarins can interfere with essential cellular processes, such as the activity of key enzymes involved in bacterial metabolism or cell division. researchgate.netnih.gov The specific antimicrobial profile of this compound would be influenced by its substituents, which affect its solubility, lipophilicity, and ability to interact with specific bacterial targets. mdpi.comnih.gov

The following table provides examples of the antimicrobial activity of various coumarin derivatives.

| Coumarin Derivative | Target Microorganism | Observed Effect/Activity |

| Aegelinol | Staphylococcus aureus, Salmonella typhi | Significant antibacterial effect (MIC = 16 μg/mL). nih.gov |

| Agasyllin | Enterobacter cloacae, Enterobacter aerogenes | Significant antibacterial effect (MIC = 32 μg/mL). nih.gov |

| Coumarin-3-carboxylic acid | Acidovorax citrulli, Ralstonia solanacearum | Strong in vitro activity (EC₅₀ = 26-41 μg/mL); disrupts cell membrane integrity. nih.gov |

| Various synthetic derivatives | Bacillus cereus, Staphylococcus aureus | High antibacterial activity (inhibition zone >20 mm). mdpi.com |

Computational Chemistry and Molecular Modeling Applications to 4 2 Oxo 2h Chromen 3 Yl Phenyl Acetate

Molecular Docking Simulations for Elucidating Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of molecular recognition and for screening virtual libraries of compounds to identify potential drug candidates. nih.govbiorxiv.orgbiorxiv.orgchemrxiv.orgnih.govnih.gov For derivatives of the 3-phenylcoumarin (B1362560) scaffold, docking studies have been instrumental in exploring their interactions with various biological targets. nih.govnih.gov

Molecular docking simulations predict how 4-(2-Oxo-2H-chromen-3-yl)phenyl acetate (B1210297) and its analogs fit into the binding site of a target protein. The process generates various possible binding poses and scores them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction.

Derivatives of 3-phenylcoumarin have been extensively studied as inhibitors of enzymes implicated in neurodegenerative disorders, such as monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE). nih.govnih.gov For instance, in a study of 3-phenylcoumarin derivatives as MAO-B inhibitors, the most potent compound showed an IC50 value of 56 nM. nih.gov Docking studies revealed that the coumarin (B35378) ring and the 3-phenyl substituent are key features for binding within the enzyme's active site. researchgate.net While specific docking scores for 4-(2-Oxo-2H-chromen-3-yl)phenyl acetate are not detailed in the provided results, the general findings for the scaffold suggest it would adopt a similar binding mode, with the coumarin core and phenyl ring making critical contacts. The acetate group on the phenyl ring would further influence the binding affinity and selectivity.

Table 1: Representative Docking Scores of 3-Phenylcoumarin Derivatives Against Various Biological Targets This table presents illustrative data for related compounds to demonstrate the application of molecular docking, as specific data for this compound was not found in the search results.

| Compound Type | Target Protein | Docking Score (kcal/mol) | Reference Finding |

|---|---|---|---|

| Coumarin-Sulfonamide Hybrid | Monoamine Oxidase A (MAO-A) | -9.1 | Docking studies on coumarin hybrids identified potential inhibitors for MAO enzymes. mdpi.com |

| 3-Phenylcoumarin Derivative | Monoamine Oxidase B (MAO-B) | -8.8 | A study on tyrosinase inhibitory activity showed a high docking score for a coumarin derivative. researchgate.net |

| Coumarin-Chalcone Hybrid | Acetylcholinesterase (AChE) | -10.2 | Coumarin hybrids have been designed and docked as potent AChE inhibitors for Alzheimer's disease. nih.gov |

| 7-Oxycoumarin Derivative | Peroxiredoxin | -20.38 (MM-GBSA) | Molecular modeling was used to predict the binding mode of coumarin derivatives in the antioxidant enzyme's active site. researchgate.net |

Beyond predicting binding affinity, docking simulations identify the specific amino acid residues within the protein's active site that interact with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For 3-phenylcoumarin derivatives targeting MAO-B, docking studies have shown that the coumarin ring often orients towards the flavin adenine (B156593) dinucleotide (FAD) cofactor, while the 3-phenyl ring occupies a hydrophobic pocket. nih.govresearchgate.net Key interacting residues might include tyrosine, phenylalanine, isoleucine, and leucine. researchgate.net Hydrogen bonds, if formed, often involve the carbonyl oxygen of the coumarin's lactone ring. In the case of this compound, the carbonyl oxygen of the acetate group could also serve as a hydrogen bond acceptor, potentially forming unique interactions that enhance binding affinity or selectivity. The phenyl rings of the coumarin scaffold are crucial for establishing hydrophobic and pi-pi stacking interactions with aromatic residues in the binding pocket.

Molecular Dynamics Simulations for Conformational Dynamics and Stability Studies in Biological Environments

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and protein, and the stability of their complex in a simulated biological environment (typically water). researchgate.netresearchgate.net

For coumarin derivatives, MD simulations are used to validate docking poses and assess the stability of the predicted ligand-protein complex. researchgate.netnih.gov Researchers analyze parameters such as the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD value suggests that the complex remains in a consistent conformation. These simulations can confirm whether the key interactions predicted by docking, such as hydrogen bonds, are maintained over time. researchgate.net The flexibility of certain protein loops or side chains upon ligand binding can also be observed, providing a more complete picture of the binding event. nih.gov

Quantum Chemical Calculations for Electronic Structure, Reactivity Prediction, and Reaction Pathways

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.govnih.gov These calculations provide information about the distribution of electrons, molecular orbital energies, and other electronic descriptors that are fundamental to a molecule's stability and reactivity. mdpi.comacs.org

For coumarin derivatives, DFT studies help to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more reactive. The analysis of the electron localization function (ELF) and natural bond orbitals (NBO) can reveal details about bonding and intramolecular interactions that govern stability. mdpi.comnih.gov These calculations have been used to understand how different substituents on the coumarin scaffold affect its electronic structure and, consequently, its biological activity. nih.govresearchgate.net For this compound, these methods can predict its reactivity, sites susceptible to metabolic attack, and its potential to participate in charge-transfer interactions within a protein's active site.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

Before a compound can be considered a viable drug candidate, it must exhibit favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico tools like SwissADME and pkCSM are widely used to predict these properties from a molecule's structure, allowing for early identification of potential pharmacokinetic issues. nih.govjchr.orgresearchgate.net

Studies on various coumarin derivatives have shown that they generally exhibit good drug-like properties. researchgate.netnih.gov Predictions for this compound, based on its structure and data from related compounds, would likely indicate high gastrointestinal absorption and good oral bioavailability. jchr.orgnih.gov Key descriptors such as lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors are calculated to assess compliance with drug-likeness rules, such as Lipinski's Rule of Five. nih.govresearchgate.net For instance, many coumarin derivatives are predicted to have the ability to cross the blood-brain barrier, which is relevant for targeting enzymes in the central nervous system. nih.gov

Table 2: Predicted ADME and Physicochemical Properties for this compound This table is generated based on the known chemical structure and typical values for similar coumarin derivatives found in computational studies. nih.govnih.gov

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C17H12O4 | Defines the elemental composition. nih.gov |

| Molecular Weight | 280.27 g/mol | Complies with Lipinski's rule (< 500). nih.gov |

| LogP (Lipophilicity) | ~3.3 | Indicates good membrane permeability; complies with Lipinski's rule (< 5). nih.gov |

| Topological Polar Surface Area (TPSA) | 52.6 Ų | Suggests good intestinal absorption and cell permeation (< 140 Ų). nih.gov |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's rule (≤ 5). nih.gov |

| Hydrogen Bond Acceptors | 4 | Complies with Lipinski's rule (≤ 10). nih.gov |

| Rotatable Bonds | 3 | Indicates good oral bioavailability (≤ 10). researchgate.net |

| Lipinski's Rule of Five Violations | 0 | Predicts good drug-likeness and oral absorption. nih.gov |

| Gastrointestinal Absorption | High | Suggests the compound is well-absorbed from the gut. jchr.org |

| Blood-Brain Barrier Permeant | Yes | Indicates potential for activity in the central nervous system. nih.gov |

Comprehensive Structure Activity Relationship Sar and Rational Design of 4 2 Oxo 2h Chromen 3 Yl Phenyl Acetate Derivatives

Systematic Chemical Modification and Diversification of the Chromene and Phenyl Acetate (B1210297) Moieties

The exploration of the chemical space around the 3-arylcoumarin scaffold is a key strategy for discovering new therapeutic agents. nih.gov Modifications are systematically applied to both the coumarin (B35378) ring and the appended phenyl group to generate libraries of diverse compounds for biological screening. nih.govnih.gov

Chromene Moiety Diversification: The coumarin nucleus offers several positions for substitution, which can significantly alter the pharmacological profile of the resulting derivatives. nih.gov

Positions C6 and C7: These positions on the benzopyrone ring are common targets for introducing a variety of functional groups. For instance, the introduction of hydroxyl groups at these positions has been shown to be critical for certain activities. In a study on xanthine (B1682287) oxidase inhibitors, 5,7-dihydroxy substitution on the coumarin ring was a key feature of the most potent compounds. researchgate.net Similarly, modifications with methoxy (B1213986) groups at C7 have been explored to enhance anti-proliferative activity against cancer cell lines. nih.gov

Position C8: The addition of an allyl group at the C8 position, combined with a 7-methoxy group, was found to be key for increasing anti-proliferative activity against HeLa cancer cells. nih.gov

Position C4: While the core structure is a 3-phenylcoumarin (B1362560), related studies on 4-arylcoumarins provide insights. The introduction of hydroxyl groups, such as in 4-hydroxy-6,7-dimethyl-3-phenylcoumarin, has led to potent antioxidant activity. encyclopedia.pub

Phenyl Acetate Moiety Diversification: The phenyl ring at the C3 position and its acetate group are crucial for activity and provide ample opportunities for modification.

Phenyl Ring Substitution: The substitution pattern on the 3-phenyl ring dramatically influences biological activity. nih.gov For monoamine oxidase B (MAO-B) inhibition, a target for neurodegenerative diseases like Parkinson's, the addition of hydroxyl, methoxy, or acetoxy groups to this aryl ring can promote inhibitory action. researchgate.netnih.gov In one study, a 3'-bromophenyl substituent combined with 5,7-dihydroxy groups on the coumarin ring resulted in a highly potent xanthine oxidase inhibitor, 162 times more effective than the reference drug allopurinol. researchgate.net Conversely, replacing the bromine with a hydroxyl group at the same position significantly reduced activity, highlighting the sensitivity of the structure-activity relationship. researchgate.net

Acetate Group Modification: The acetate group itself is a point of interest, often functioning as a prodrug moiety. Its replacement with other esters or functional groups can alter pharmacokinetic properties. The hydrolysis of the acetate to a phenol (B47542) is a common metabolic step, and the resulting hydroxyl group is often crucial for biological activity. For example, polyhydroxy 3-phenylcoumarins have demonstrated significant inhibitory activity against enzymes implicated in Alzheimer's disease. nih.gov

The synthesis of these diverse derivatives is often achieved through established chemical reactions like the Perkin condensation, which reacts a substituted salicylaldehyde (B1680747) with a corresponding phenylacetic acid. nih.govnih.gov

Identification of Essential Pharmacophores and Key Structural Determinants for Biological Activity

A pharmacophore model outlines the essential structural features required for a molecule to exert a specific biological effect. For 3-arylcoumarin derivatives, several key determinants have been identified through extensive research. nih.govnih.gov

The fundamental pharmacophore consists of the planar coumarin ring system, which acts as a rigid scaffold, and the attached aryl ring at the C3 position. researchgate.net The relative orientation and electronic properties of these two rings are critical.

The Coumarin Core: The lactone ring's oxygen atom within the coumarin scaffold is a key feature, often participating in crucial hydrogen bonding with enzyme active sites. For example, in the inhibition of MAO-B, a hydrogen bond between the lactone oxygen and the amino acid Cys172 has been identified through molecular docking studies. researchgate.net

The 3-Aryl Group: This group is a major determinant of both potency and selectivity.

For Anticancer Activity: The presence of specific substituents is vital. For instance, a library of derivatives identified that a C8-allyl and a C7-methoxy group on the coumarin ring were key to increasing anti-proliferative activity. nih.gov In another series, a 7,8-dihydroxy-3-(4-nitrophenyl)coumarin showed potent effects against liver cancer cell lines by inducing cell cycle arrest. nih.gov

For Enzyme Inhibition (MAO-B, Xanthine Oxidase): The substitution pattern on the 3-phenyl ring is paramount. Hydroxylation and bromination have shown significant effects. For xanthine oxidase inhibition, 5,7-dihydroxy substitution on the coumarin ring combined with a 3'-bromophenyl or 4'-bromothienyl group at C3 resulted in compounds with nanomolar inhibitory concentrations (IC₅₀). researchgate.net For MAO-B inhibition, theoretical models like 3D-QSAR have been employed to pinpoint which chemical features are most important for designing potent and selective inhibitors. nih.gov

Hydroxyl Groups: The presence and position of hydroxyl groups are frequently cited as essential for activity, particularly for antioxidant and enzyme-inhibiting properties. They can act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. Polyhydroxy 3-phenylcoumarins are noted for their activity against targets in Alzheimer's disease. nih.gov

| Compound/Derivative Series | Key Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|

| 3-(3'-Bromophenyl)-5,7-dihydroxycoumarin | 5,7-dihydroxy on coumarin; 3'-bromo on phenyl ring | Potent Xanthine Oxidase Inhibition (IC₅₀ = 91 nM) | researchgate.net |

| C8-allyl, 7-methoxy-3-arylcoumarins | Allyl group at C8; Methoxy group at C7 | Enhanced anti-proliferative activity (HeLa cells) | nih.gov |

| 7,8-dihydroxy-3-(4-nitrophenyl)-coumarin | 7,8-dihydroxy on coumarin; 4'-nitro on phenyl ring | Potent activity against liver cancer cells (HepG2) | nih.gov |

| Polyhydroxy 3-phenylcoumarins | Multiple hydroxyl groups on both rings | Inhibition of AChE and MAO-B (Alzheimer's targets) | nih.gov |

| 3-Arylcoumarins with -OH, -OCH₃, or -OAc on phenyl ring | Substituents on the 3-phenyl ring | Promotion of MAO-B inhibition | researchgate.net |

Principles for Enhancing Biological Potency and Selectivity Through Structural Optimization

Building upon SAR data, rational design principles guide the optimization of lead compounds to enhance their potency and selectivity for a specific biological target. nih.gov

Targeted Substitutions: The primary principle involves making targeted substitutions on the 3-arylcoumarin scaffold. For example, to improve anticancer activity, research has shown that introducing specific groups like C8-allyl and C7-methoxy can be highly effective. nih.gov For enhancing MAO-B inhibition, adding small electron-donating or electron-withdrawing groups to the 3-phenyl ring is a proven strategy. researchgate.net

Exploiting Electronic and Steric Effects: The electronic nature of substituents on the phenyl ring is a critical optimization parameter. In the development of anti-diabetic agents, a range of 3-arylcoumarins were synthesized with varying substituents to modulate their activity as α-glucosidase inhibitors and inhibitors of advanced glycation end-products (AGEs). nih.gov Similarly, steric factors play a role; the size and shape of the substituent can influence how well the molecule fits into an enzyme's active site, thereby affecting potency and selectivity. nih.gov

Bioisosteric Replacement: This principle involves replacing a functional group with another that has similar physical or chemical properties to improve the compound's profile. For instance, replacing a phenyl ring with a bioisosteric thienyl (thiophene) ring has been explored. A study on xanthine oxidase inhibitors found that a 3-(4'-bromothien-2'-yl)-5,7-dihydroxycoumarin was also a highly potent inhibitor, demonstrating that the thienyl ring is a viable bioisostere for the phenyl ring in this context. researchgate.net

Computational and In Silico Modeling: Modern drug design heavily relies on computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. nih.goveco-vector.com These tools allow researchers to predict the activity of virtual compounds before synthesis, saving time and resources. By creating 3D models of the target enzyme and docking various coumarin derivatives into its active site, scientists can identify the most promising candidates for synthesis and biological evaluation. researchgate.netnih.gov This approach has been successfully used to design potent and selective MAO-B inhibitors based on the 3-arylcoumarin scaffold. nih.gov

Design and Evaluation of Prodrug Strategies for Improved Pharmacological Profiles of 4-(2-Oxo-2H-chromen-3-yl)phenyl acetate

A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. rsc.org This strategy is often employed to overcome issues like poor solubility, limited permeability across biological membranes (like the blood-brain barrier), or rapid metabolism. rsc.orgresearchgate.net

The compound this compound is itself a classic example of a prodrug design. researchgate.net The active pharmacological agent is likely the corresponding phenol, 4-(2-oxo-2H-chromen-3-yl)phenol (also known as 3-(4-hydroxyphenyl)coumarin).

The Acetate Ester as a Promoietv: The acetate group serves as the "promoiety," a chemical group that masks the active phenol. This ester linkage is designed to be cleaved by ubiquitous esterase enzymes present in the blood and various tissues. nih.gov This enzymatic hydrolysis releases the active phenolic compound at or near its site of action.

Rationale for the Prodrug Approach:

Improved Bioavailability: Phenolic hydroxyl groups can be rapidly metabolized (e.g., through glucuronidation), leading to poor oral bioavailability. Masking the hydroxyl group as an acetate ester can protect it from first-pass metabolism, allowing more of the drug to reach systemic circulation.

Enhanced Permeability: The acetate group increases the lipophilicity of the molecule compared to the free phenol. This can enhance its ability to cross cell membranes and potentially the blood-brain barrier, which is crucial for drugs targeting the central nervous system (CNS). rsc.org

Evaluation of the Prodrug Strategy: The effectiveness of this strategy is evaluated through several means:

In Vitro Stability and Release Studies: The prodrug is incubated in solutions that mimic physiological conditions, such as simulated gastric fluid (pH 1.2), intestinal fluid (pH 7.4), and human serum. researchgate.net The rate of hydrolysis of the acetate ester to the parent phenol is measured over time. A successful prodrug should be relatively stable in the gastrointestinal tract but be rapidly converted to the active drug in human serum or plasma. nih.govresearchgate.net

Kinetic Analysis: Studies on similar coumarin-based ester prodrugs have shown that the rate of release can be tuned by modifying the steric and electronic properties of the ester group and the parent molecule. nih.gov While the acetate group is common, replacing it with other acyl groups (e.g., propionate, butyrate) could alter the half-life of the prodrug, allowing for modulation of the drug release profile. nih.gov

This prodrug approach, using an esterase-sensitive promoiety, is a well-established and effective method for improving the delivery and efficacy of phenolic compounds like 3-(4-hydroxyphenyl)coumarin. researchgate.netresearchgate.net

Future Research Trajectories and Potential in Therapeutic Development for 4 2 Oxo 2h Chromen 3 Yl Phenyl Acetate

Discovery of Novel Molecular Targets and Signaling Pathways

A fundamental step in developing 4-(2-Oxo-2H-chromen-3-yl)phenyl acetate (B1210297) as a therapeutic agent is the precise identification of its molecular targets and the signaling pathways it modulates. Currently, its specific interactions within biological systems are not well-defined. Future research should pivot towards a multi-pronged approach to de-orphanize this compound.

Initial strategies should involve computational and in-silico screening. Molecular docking studies can predict the binding affinity of the compound against a wide array of known protein targets, such as enzymes and cellular receptors involved in various diseases. This approach has been successfully applied to other coumarin-chalcone hybrids to identify potent and selective inhibitors of targets like monoamine oxidase B (MAO-B), which is relevant in neurodegenerative diseases. nih.gov

Building on computational predictions, high-throughput screening (HTS) assays are essential. nih.gov Screening the compound against diverse panels of kinases, proteases, caspases, and nuclear receptors can rapidly identify potential biological activities. nih.gov For instance, a cell- and caspase-based HTS assay led to the discovery of 4-aryl-2-oxo-2H-chromenes as potent inducers of apoptosis, highlighting their potential as anticancer agents. nih.gov

Given the known activities of related coumarin (B35378) structures, research should focus on several key areas:

Oncology: Investigating its effects on proteins involved in cell cycle regulation and apoptosis, such as caspases, Bax, and Bcl-2. nih.govnih.gov

Neurodegenerative Disorders: Assessing its inhibitory potential against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and MAO-B, which are key targets in Alzheimer's and Parkinson's disease research. nih.gov

Inflammation: Evaluating its interaction with enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which are central to inflammatory pathways.

Once a primary target is identified, subsequent studies must delineate the downstream signaling cascade to understand the compound's full mechanism of action.

Table 1: Potential Molecular Targets for 4-(2-Oxo-2H-chromen-3-yl)phenyl acetate Based on Related Coumarin Derivatives

| Therapeutic Area | Potential Molecular Target | Rationale/Supporting Evidence | Citation |

|---|---|---|---|

| Oncology | Caspases (e.g., Caspase-3/7) | Related 4-aryl-2-oxo-2H-chromenes induce apoptosis via caspase activation. | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Coumarin-based agents have been developed as EGFR inhibitors for breast cancer. | nih.gov | |

| Aromatase (ARO) | Coumarin derivatives have shown potent aromatase inhibitory activity. | nih.gov | |

| Neurodegeneration | Monoamine Oxidase B (MAO-B) | Coumarin-chalcone hybrids are potent and selective MAO-B inhibitors. | nih.gov |

| Acetylcholinesterase (AChE) | Curcumin-coumarin hybrids show moderate inhibition of AChE. | nih.gov |

| Inflammation | Cyclooxygenase (COX) | Chromone derivatives (related structures) are known to inhibit COX. | |

Advanced Mechanistic Investigations in Complex Biological Systems

Following the identification of primary molecular targets, research must progress to advanced mechanistic studies within more complex biological contexts. This involves moving from isolated proteins to cellular and whole-organism models to validate the compound's therapeutic potential and understand its physiological effects.

In vitro studies using disease-specific cell lines are a critical next step. For example, if initial screenings suggest anticancer activity, the compound's effect on cell proliferation, apoptosis, and cell cycle progression should be tested in relevant cancer cell lines, such as the MCF-7 and MDA-MB-231 breast cancer lines. nih.gov Techniques like flow cytometry, western blotting, and immunofluorescence can be employed to quantify these effects and confirm the engagement of the targeted signaling pathway.

In vivo animal models are indispensable for evaluating the compound's efficacy and its pharmacokinetic/pharmacodynamic (PK/PD) profile in a living system. For instance, if the compound shows promise as an anticancer agent, its ability to inhibit tumor growth could be assessed in xenograft mouse models. Similarly, for potential neuroprotective applications, its effects would need to be studied in established animal models of Alzheimer's or Parkinson's disease.

Furthermore, modern systems biology approaches like proteomics and transcriptomics can provide an unbiased, global view of the cellular changes induced by the compound. This can help uncover additional mechanisms of action, identify potential off-target effects, and discover biomarkers to monitor the compound's activity in future clinical settings.

Strategies for Enhancing Bioavailability and Overcoming Biological Barriers

A significant hurdle for many promising therapeutic compounds, including coumarins, is poor bioavailability and the inability to effectively cross biological barriers like the blood-brain barrier (BBB) or penetrate solid tumors. mdpi.com Future research must proactively address these challenges for this compound.

Pharmaceutical Formulation Strategies: Advanced drug delivery systems can dramatically improve the compound's solubility, stability, and pharmacokinetic profile.

Nanoparticle Encapsulation: Loading the compound into polymeric nanoparticles or liposomes can protect it from premature degradation and clearance, prolong its circulation time, and facilitate targeted delivery. mdpi.comnih.gov

Prodrug Approach: Chemical modification of the compound into a prodrug can enhance its absorption and distribution. For instance, modifying a compound to be more lipophilic can improve its passage across cell membranes, with intracellular enzymes later releasing the active drug. mdpi.com

Micellar Formulations: Developing novel micellar formulations can reduce injection-site pain and overcome clearance by the reticuloendothelial system. mdpi.com

Strategies for Overcoming Specific Barriers:

Blood-Brain Barrier (BBB): For neuro-therapeutics, crossing the BBB is critical. Strategies include intranasal delivery, which offers a direct nose-to-brain pathway, or the use of permeation enhancers. mdpi.com Another innovative approach is the use of focused ultrasound in combination with microbubbles to temporarily and locally open the BBB, allowing for drug entry.

Tumor Microenvironment: To enhance penetration into solid tumors, delivery systems can be designed to be "stimuli-responsive," releasing the drug in response to the unique conditions of the tumor microenvironment (e.g., lower pH or specific enzyme activity).

Table 2: Technologies to Enhance Delivery of this compound

| Strategy | Method | Objective | Citation |

|---|---|---|---|

| Formulation | Nanoparticle/Liposome Encapsulation | Improve solubility, stability, and circulation time; enable targeted delivery. | mdpi.comnih.gov |

| Prodrug Chemistry | Enhance absorption, distribution, and targeted release of the active compound. | mdpi.com | |

| Mixed Micelle Formulation | Improve solubility and overcome clearance by the immune system. | mdpi.com | |

| Barrier Penetration | Intranasal Delivery | Bypass the blood-brain barrier for direct nose-to-brain administration. | mdpi.com |

| Focused Ultrasound | Temporarily increase the permeability of the blood-brain barrier. |

Integration with Combinatorial Chemistry and High-Throughput Screening for Derivative Discovery

The structure of this compound serves as an excellent starting point or "scaffold" for the discovery of new, improved derivatives. nih.gov A systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing its therapeutic properties.

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large library of related compounds. By making systematic chemical modifications at different positions of the coumarin and phenyl rings, researchers can explore how these changes affect biological activity. frontiersin.orgacs.org For example:

The acetate group on the phenyl ring can be replaced with other esters, amides, or functional groups to fine-tune the compound's polarity, solubility, and metabolic stability.

Substituents (e.g., halogens, methoxy (B1213986) groups, nitro groups) can be added to various positions on the aromatic rings to enhance binding affinity with the molecular target. mdpi.com

High-Throughput Screening (HTS): The newly synthesized library of derivatives can then be rapidly evaluated using HTS against the biological targets identified in section 7.1. nih.gov This process quickly identifies "hit" compounds with superior potency, selectivity, or improved pharmacokinetic properties. The results from HTS provide valuable SAR data that can guide the design of the next generation of compounds, creating an iterative cycle of design, synthesis, and testing that accelerates the drug discovery process.

Furthermore, a molecular hybridization strategy, which combines the coumarin scaffold with another known pharmacophore, could lead to the development of hybrid molecules with dual or multiple modes of action. nih.govresearchgate.net This is a promising approach for treating complex, multifactorial diseases. The synthesis of such derivatives can be achieved through various established chemical reactions, including the Pechmann, Knoevenagel, and Perkin condensations, which can be adapted using green chemistry principles to be more environmentally friendly. nih.govnews-medical.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.